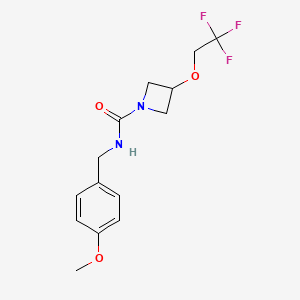

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, also known as ML277, is a small molecule that has been identified as a potent and selective inhibitor of the Kv7.1 potassium channel. This channel is responsible for regulating the electrical activity of the heart, and inhibitors of this channel have potential therapeutic applications in the treatment of cardiac arrhythmias.

Applications De Recherche Scientifique

Carboxamide Protecting Group Development

The research on the development of carboxamide protecting groups, particularly the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, is pertinent. This SiMB group can be removed using mild basic desilylation methods and can also be deprotected under strongly acidic or oxidative conditions. The application of this group to simple carboxamide groups and more complex and acid-sensitive adenosine derivatives containing a cyclophane scaffold has been demonstrated (Muranaka, Ichikawa, & Matsuda, 2011).

Solventless Synthesis of Antiepileptic Drugs

A novel synthesis of the antiepileptic drug rufinamide, which is chemically similar to N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, was developed. This synthesis uses a one-pot reaction employing a solventless, metal-free catalysis without any reducing reagent. The synthesis of 4-trichloroacetyl-1-(2,6-difluorobenzyl/benzyl/4-methoxybenzyl)-5-methyl(phenyl)-1H-1,2,3-triazoles as new precursors was achieved through a regioselective 1,3-dipolar cycloaddition reaction, which are then converted into rufinamide and its analogues (Bonacorso et al., 2015).

Synthesis of Chiral Tetrasubstituted Azetidines

The synthesis of all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids and derivatives, which possess three chiral centers, was achieved from silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides by asymmetric [3+1]-cycloaddition using chiral sabox copper(I) catalysis. The hydrogenation of the chiral p-methoxybenzyl azetine-2-carboxylates occurs with both hydrogen addition to the C=C bond and hydrogenolysis of the ester, indicating its relevance to the compound (Marichev et al., 2019).

Amidine Protection for Library Synthesis

4-Methoxybenzyl-4-nitrophenylcarbonate was used as a reagent for the N-protection of amidinonaphthol. This demonstrates the application of the 4-methoxybenzyloxycarbonyl group and the mildness of the deprotection conditions, making this reagent well suited for the multiparallel solution phase synthesis of substituted benzamidines, which relates to the chemical structure of the compound (Bailey et al., 1999).

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c1-21-11-4-2-10(3-5-11)6-18-13(20)19-7-12(8-19)22-9-14(15,16)17/h2-5,12H,6-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXPWEHDJAOJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640293.png)

![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)

![Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2640296.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2640298.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)

![2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640304.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate](/img/structure/B2640308.png)

![2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2640310.png)

![N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide](/img/structure/B2640311.png)